N-Nitrosomorpholine-d4
Description
Contextualization of N-Nitrosamines in Chemical and Biological Research
N-nitrosamines are organic compounds characterized by a nitroso group (N=O) bonded to an amine nitrogen. cphi-online.comnih.gov They can form from the reaction of secondary or tertiary amines with a nitrosating agent, a process that can occur under various conditions, including during the manufacturing of pharmaceuticals and in the human stomach. nih.govnih.govacs.org
First identified as carcinogens in the 1950s, N-nitrosamines have since been a subject of extensive research. wikipedia.org They are recognized as potent carcinogens in various animal species. cphi-online.comwikipedia.org This has led to their classification as probable human carcinogens. wikipedia.org Consequently, their presence as contaminants in food, water, cosmetics, and pharmaceutical products is a significant concern for regulatory agencies and public health. accustandard.comnih.gov
The study of N-nitrosamines is a priority in fields such as toxicology, environmental science, and pharmaceutical quality control. nih.govmdpi.com Research focuses on understanding their mechanisms of formation, metabolic activation, and carcinogenicity, as well as developing sensitive analytical methods for their detection and quantification. wikipedia.orgnih.gov
Specific Research Significance of N-Nitrosomorpholine-d4
This compound serves as a critical tool in research focused on its unlabeled counterpart, N-Nitrosomorpholine (NMOR). medchemexpress.com NMOR is a known genotoxic carcinogen that has been used as a model compound in toxicological studies. cymitquimica.comchemicalbook.comchemicalbook.com
The primary application of this compound is as an internal standard for the accurate quantification of NMOR in various matrices, including pharmaceutical products, environmental samples, and biological fluids. adventchembio.compharmaffiliates.com Regulatory bodies like the FDA and EMA require validated and reproducible analytical methods for detecting nitrosamine (B1359907) impurities, and the use of deuterated standards like this compound helps meet these stringent requirements. nih.govadventchembio.com
Beyond its role as an analytical standard, this compound is valuable in metabolic tracing studies. adventchembio.com By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion, providing insights into the bioactivation pathways and identifying metabolites of NMOR. adventchembio.com
Overview of Current Research Trajectories Involving Deuterated Nitrosamines
Current research involving deuterated nitrosamines is largely driven by the need to ensure the safety of pharmaceuticals and consumer products. acs.orgisotope.com The discovery of various nitrosamine impurities in common medications has spurred the development of highly sensitive and specific analytical methods, where deuterated nitrosamines are essential for achieving the required levels of accuracy and precision. acs.orgisotope.com
Researchers are continuously developing and validating new analytical methodologies, primarily based on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the detection of a growing list of nitrosamine impurities. nih.govacs.org Deuterated standards for compounds such as N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and others are now widely available and routinely used in these analyses. cphi-online.comadventchembio.comisotope.com
Another significant research trajectory is the investigation of the metabolic pathways of nitrosamines. adventchembio.com Deuterated nitrosamines are employed to study how these compounds are metabolized in vitro and in vivo, which is crucial for understanding their mechanisms of toxicity and for assessing human health risks. adventchembio.comacs.org These studies help to elucidate the role of specific enzymes in the metabolic activation of nitrosamines and the formation of DNA adducts, which are critical events in the initiation of cancer. nih.gov
Furthermore, the synthesis of novel deuterated nitrosamine standards is an ongoing area of research to support the analysis of newly identified nitrosamine impurities in drug products. tandfonline.comresearchgate.net
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Synonyms | Morpholine-3,3,5,5-d4, 4-nitroso- (9CI); 3,3,5,5-Tetradeutero-N-nitrosomorpholine; 4-Nitrosomorpholine-3,3,5,5-d4; N-Nitrosomorpholine-3,3,5,5-d4; 4-Nitrosomorpholine (3,3,5,5-D4); N-Nitrosomorpholine (3,3,5,5-D4) cymitquimica.com |
| Molecular Formula | C₄D₄H₄N₂O₂ cymitquimica.com |
| Molecular Weight | 120.14 g/mol cymitquimica.com |
| Appearance | Yellow cymitquimica.com |
| CAS Number | 61578-30-1 cymitquimica.com |
| Unlabeled CAS Number | 59-89-2 lgcstandards.com |
| Isotope Label | Deuterium (B1214612) lgcstandards.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N-Nitrosomorpholine |
| Deuterium |
| Carbon-13 |
| Nitrogen-15 |
| N-nitrosodimethylamine |
| N-nitrosodiethylamine |
| N-formyl-morpholine |
| Acetone cyanohydrin nitrate |
| Morpholine (B109124) |
| N-Nitromorpholine |
| N-Nitroso Desloratadine-d4 |
| N-Nitrosopyrrolidine |
| N-Nitrosothiazolidine-4-carboxylic acid |
| N-nitrosodi-n-butylamine |
| N-nitrosodiethanolamine |
| N-nitrosodi-n-propylamine |
| N'-nitrosonornicotine |
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone |
| N-ethyl-N-nitrosourea |
| N-nitroso-N-methyl-4-aminobutanoic acid |
| N-nitroso-isopropylethylamine |
| N-nitrodiisopropylamine |
| N-nitrosomethylphenylamine |
| N-Nitrosodibutylamine-d9 |
| N-Nitrosoanatabine |
| (±)-Nornicotine |
| N-Bis(2-hydroxypropyl)nitrosamine |
| N-Nitrosonornicotine-d4 |
| N-nitrosomethylethylamine |
| N-nitrosopyrrolidine |
| N-nitrosopiperidine |
| Indole-3-acetic acid |
| [13C6]anthranilate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,5,5-tetradeuterio-4-nitrosomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXDGKXYMTYWTB-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(COCC(N1N=O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210583 | |
| Record name | 3,3,5,5-Tetradeutero-N-nitrosomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61578-30-1 | |
| Record name | 3,3,5,5-Tetradeutero-N-nitrosomorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061578301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,5,5-Tetradeutero-N-nitrosomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrosomorpholine-d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Characterization of N Nitrosomorpholine D4
Advanced Synthetic Routes for Deuterium (B1214612) Incorporation into Morpholine (B109124) Ring Systems
The synthesis of N-Nitrosomorpholine-d4 originates with the successful incorporation of deuterium into the morpholine ring. Advanced synthetic strategies are pivotal for achieving high levels of isotopic enrichment, which is critical for its use as an internal standard in analytical chemistry.
One prominent method for producing a deuterated morpholine precursor is through a one-pot process that facilitates a near-complete exchange of all methylene (B1212753) hydrogens with deuterium atoms. This process utilizes deuterium oxide (D₂O) as the sole source of deuterium, with a Raney Nickel catalyst. researchgate.net This approach is noted for its efficiency and potential for large-scale synthesis of morpholine-d8, the direct precursor to N-Nitrosomorpholine-d8. researchgate.net The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic stability due to the kinetic isotope effect, a principle that is also leveraged in the development of therapeutic agents. researchgate.netacs.org
Another patented approach describes the synthesis of deuterated morpholine derivatives where deuterium is incorporated at specific sites. google.com While the patent covers a broad range of morpholine-containing compounds, the underlying principles can be applied to the synthesis of specifically labeled morpholine. The process involves reacting a suitable morpholine precursor under conditions that favor deuterium exchange, often at elevated temperatures ranging from 100-200°C for 1 to 24 hours. google.com
Once the deuterated morpholine (e.g., morpholine-3,3,5,5-d4 or morpholine-d8) is synthesized, the final step is nitrosation. This is typically achieved by reacting the deuterated morpholine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions to yield this compound. nih.govresearchgate.net A general pathway for synthesizing labeled nitrosamines involves the N-alkylation of a protected amine with a stable isotope-labeled alkyl halide, followed by deprotection and reaction with sodium nitrite. nih.gov
| Method | Deuterium Source | Catalyst/Reagent | Key Features |
| One-Pot H/D Exchange | Deuterium Oxide (D₂O) | Raney Nickel | Allows for near-complete exchange of all methylene hydrogens; scalable. researchgate.net |
| Site-Specific Deuteration | Varies | Varies | Enables incorporation of deuterium at specific positions within the morpholine ring. google.com |
| General Nitrosamine (B1359907) Synthesis | Labeled Alkyl Halides | Sodium Nitrite | Involves N-alkylation of a protected amine followed by nitrosation. nih.gov |
Spectroscopic and Chromatographic Methods for Isotopic Purity Assessment
The assessment of isotopic purity is a critical step in the validation of this compound as a reference standard. High-resolution mass spectrometry (HRMS) and various chromatographic techniques are the primary tools for this purpose.
Mass Spectrometry (MS): Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a powerful technique for determining the isotopic purity of deuterium-labeled compounds. nih.gov This method allows for the assignment and distinction of the corresponding hydrogen-deuterium (H/D) isotopolog ions. nih.gov By comparing the relative abundance of the deuterated molecule (e.g., d4) to its less-deuterated (d0, d1, d2, d3) and over-deuterated counterparts, a precise isotopic purity value can be calculated. nih.gov This technique is advantageous due to its speed, high sensitivity, and minimal sample consumption. nih.gov The mass spectrum of the unlabeled N-Nitrosomorpholine serves as a reference for identifying the mass shift in the deuterated analogue. nist.gov
Chromatographic Methods: Liquid chromatography (LC) and gas chromatography (GC) are essential for separating this compound from potential impurities prior to detection.
Liquid Chromatography-Mass Spectrometry (LC-MS): Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry is a robust method for the analysis of nitrosamines. rsc.org A Q-Exactive mass spectrometer, using heated electrospray ionization (HESI) in positive ionization mode, can achieve low detection limits, ranging from 0.4 to 12 ng L⁻¹. rsc.org For accurate quantification, deuterated internal standards like N-nitrosodimethylamine-d6 (NDMA-d6) and N-nitrosodi-n-propylamine-d14 (NDPA-d14) are often used. rsc.orglcms.cz
Gas Chromatography (GC): GC coupled with detectors like a chemiluminescence detector (Thermal Energy Analyzer - TEA) is also used for nitrosamine analysis. The TEA detector is noted for being both sensitive and selective for nitrosamines. dnacih.com
The combination of these techniques ensures the accurate determination of both chemical and isotopic purity.
| Technique | Purpose | Key Parameters & Findings |
| ESI-HRMS | Isotopic Purity Determination | Distinguishes H/D isotopolog ions to calculate purity based on relative abundance. nih.gov |
| UHPLC-MS | Separation & Quantification | Provides high selectivity and sensitivity with detection limits in the ng/L range. rsc.org |
| GC-TEA | Separation & Detection | Offers high sensitivity and selectivity specifically for nitrosamines. dnacih.com |
Control of Isotopic Exchange and Stability in Labeled this compound
The stability of the deuterium label in this compound is crucial for its reliability as an internal standard. Isotopic exchange, the unintended swapping of deuterium for hydrogen, can compromise the accuracy of quantitative analyses.
The potential for base-catalyzed hydrogen-deuterium exchange has been studied for various nitrosamines. nih.gov The extent of this exchange is influenced by factors such as substitution, ring size, and conformation of the molecule. nih.gov Compounds that undergo extensive exchange are less suitable for biological isotope effect studies. nih.gov For this compound, the deuterium atoms are typically placed on the carbon atoms alpha to the nitrogen and oxygen atoms of the morpholine ring (positions 3 and 5), which are generally stable positions.
| Factor | Effect on Stability / Isotopic Exchange | Control Measures |
| pH | Slightly less stable in acidic solutions. nih.gov Potential for base-catalyzed H/D exchange. nih.gov | Store in neutral or slightly alkaline conditions. |
| Light | Degrades upon exposure to UVA light. nih.gov | Store in the dark or in amber vials. chemicalbook.com |
| Temperature | Susceptible to degradation at elevated temperatures. | Refrigerate for storage. chemicalbook.com |
Production of this compound as a High-Purity Reference Standard
This compound is produced as a high-purity certified reference material (CRM) for use in analytical laboratories. isotope.com These standards are essential for the accurate quantification of the corresponding unlabeled nitrosamine in various matrices, including pharmaceuticals and food products.
The production and certification of these reference materials are conducted under stringent quality management systems. Manufacturers often operate in accordance with ISO 17034 and ISO/IEC 17025, which are international standards for the competence of reference material producers and testing and calibration laboratories, respectively. sigmaaldrich.comsigmaaldrich.com
A Certificate of Analysis (CoA) accompanies the reference standard, providing detailed information about its certified concentration, uncertainty, and traceability to primary materials from a National Metrology Institute (NMI), such as NIST. sigmaaldrich.comsigmaaldrich.comscbt.com The characterization data provided with the standard supports its use in analytical method development, validation, and quality control applications. ispstandards.com These standards are typically supplied as solutions in a specified solvent, such as methanol or acetonitrile, at a certified concentration. sigmaaldrich.comesslabshop.com
| Supplier Example | Quality Standard | Provided Documentation |
| Sigma-Aldrich (TraceCERT®) | ISO 17034, ISO/IEC 17025 | Certificate of Analysis with certified content, uncertainty, and expiry date. sigmaaldrich.comsigmaaldrich.com |
| LGC Standards | ISO 17034 | Product information and specifications. lgcstandards.comlgcstandards.com |
| Cambridge Isotope Laboratories | N/A | Product specifications including chemical and isotopic purity. isotope.com |
Advanced Analytical Techniques and Method Validation Employing N Nitrosomorpholine D4
N-Nitrosomorpholine-d4 as an Internal Standard in Mass Spectrometry
This compound serves as an ideal internal standard for mass spectrometry-based methods. Its chemical and physical properties are nearly identical to the native N-Nitrosomorpholine (NMOR), ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This co-elution and differential detection are the foundation for accurate quantification.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving high-accuracy measurements. The principle involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample at the earliest stage of analysis. nih.govspringernature.com This "spiked" standard acts as an internal reference throughout the entire analytical procedure.
By measuring the ratio of the signal from the native analyte (NMOR) to the labeled internal standard (this compound) in the final mass spectrum, the exact concentration of the native analyte in the original sample can be calculated. This method effectively corrects for any loss of analyte that may occur during sample extraction, cleanup, and injection, as both the labeled and unlabeled compounds will be lost at the same rate. nih.gov This approach allows for highly reproducible and accurate quantification, even at the low femtomole range. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of nitrosamine (B1359907) impurities in a wide range of products, including pharmaceuticals and water samples. ijpsjournal.comnih.govresearchgate.net The use of deuterated internal standards like this compound is critical for the validation and application of these methods. rsc.org LC-MS/MS provides high sensitivity and selectivity, enabling the detection of nitrosamines at the trace levels required by regulatory bodies. researchgate.net
In a typical LC-MS/MS workflow, this compound is added to the sample before preparation. The sample extract is then injected into the liquid chromatograph, which separates the various components. The mass spectrometer then detects and quantifies both NMOR and its deuterated standard. Methods have been developed for the simultaneous determination of multiple nitrosamines, including NMOR, in various matrices like metformin (B114582) drug substances and sartan medicines. nih.govthermofisher.com The robustness of these methods relies on the ability of the internal standard to compensate for matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte.
Below is a table summarizing typical LC-MS/MS parameters used for the analysis of a suite of nitrosamines, including N-Nitrosomorpholine.
| Parameter | Typical Condition |
|---|---|
| Chromatography | UHPLC / HPLC |
| Column | Reversed-phase C18 (e.g., InertSustain AQ-C18, Xselect® HSS T3) nih.govglsciences.com |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile, often with a formic acid modifier nih.govlcms.cz |
| Ionization Source | Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) rsc.orgnih.gov |
| Detection Mode | Positive Ion Mode, Multiple Reaction Monitoring (MRM) glsciences.com |
| Internal Standards | Isotope-labeled compounds (e.g., this compound/d8, NDMA-d6) rsc.orgmedchemexpress.com |
Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are also powerful techniques for the analysis of volatile and semi-volatile nitrosamines. nih.govrestek.com The choice between GC-MS and LC-MS often depends on the specific properties of the analytes and the complexity of the sample matrix. ijpsjournal.com For NMOR analysis, GC-based methods often employ a highly selective detector like a chemiluminescence detector or a mass spectrometer. dnacih.com
The use of this compound as an internal standard in GC-MS methodologies follows the same principle as in LC-MS. It is added to the sample prior to extraction and analysis to correct for variability. GC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode provide excellent sensitivity and selectivity, which is crucial for detecting trace-level nitrosamines in complex matrices like pharmaceutical products. restek.comnih.gov The development of these methods requires careful optimization of GC conditions to ensure good separation and peak shape for reliable quantification. restek.com
Method Development and Validation for Trace-Level Nitrosamine Analysis
Developing and validating analytical methods for trace-level contaminants is a rigorous process governed by international guidelines. thermofisher.cnich.org The goal is to ensure the method is reliable, reproducible, and fit for its intended purpose, which in this case is the accurate quantification of potentially carcinogenic impurities. researchgate.net
Sample preparation is a critical step that aims to isolate and concentrate nitrosamines from the sample matrix while removing interfering substances. thermofisher.com Solid-Phase Extraction (SPE) is a widely used technique for this purpose, particularly for aqueous samples. researchgate.net
Automated SPE systems can enhance the reproducibility and throughput of sample preparation. americanlaboratory.comthermofisher.com The process typically involves the following steps:
Spiking: The sample is spiked with an internal standard solution containing this compound.
Conditioning: An SPE cartridge, often containing activated coconut charcoal, is conditioned with solvents to activate the sorbent. americanlaboratory.com
Loading: The sample is passed through the cartridge, and the nitrosamines are adsorbed onto the sorbent.
Washing: The cartridge is washed to remove interfering compounds.
Elution: The retained nitrosamines are eluted from the cartridge using a small volume of an appropriate organic solvent, such as dichloromethane. americanlaboratory.com
The resulting eluent, now containing the concentrated analytes, is then ready for analysis by LC-MS/MS or GC-MS. The entire process minimizes solvent consumption and reduces the potential for human error. thermofisher.com
Method validation involves experimentally verifying that the analytical procedure is suitable for its intended use. nih.gov This is achieved by assessing several key performance characteristics known as analytical figures of merit. leidenuniv.nl The use of this compound is fundamental to establishing these parameters with confidence.
Specificity: This ensures that the analytical signal is solely from the analyte of interest. High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) provide high specificity by differentiating the analyte from other compounds with the same nominal mass. rsc.orgnih.gov
Sensitivity (LOD & LOQ): The Limit of Detection (LOD) is the lowest amount of analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest amount that can be measured with acceptable precision and accuracy. ijper.org For nitrosamines, these limits are typically in the parts-per-billion (ppb) or ng/g range. nih.govnih.gov
Accuracy: This measures the closeness of the experimental result to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are expected to be within a predefined range, often 80-120%. nih.gov
Precision: This describes the degree of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. nih.gov
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. It is typically evaluated by analyzing a series of standards and determining the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. nih.gov
Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), demonstrating its reliability for routine use. ich.org
The following table provides examples of analytical figures of merit reported in various studies for the determination of N-Nitrosomorpholine (NMOR).
| Figure of Merit | Reported Value | Matrix | Technique |
|---|---|---|---|
| LOD | 0.4 µg/m³ dnacih.com | Air | GC-Chemiluminescence |
| LOQ | 0.6 µg/m³ dnacih.com | Air | GC-Chemiluminescence |
| LOD | 20 ng/g nih.gov | Sartans | LC-MS/MS |
| LOQ | 50 ng/g nih.gov | Sartans | LC-MS/MS |
| Accuracy (% Recovery) | 96.8% dnacih.com | Spiked Adsorbent | GC-Chemiluminescence |
| Accuracy (% Recovery) | 80-120% nih.gov | Sartans | LC-MS/MS |
| Precision (% RSD) | 2.8% dnacih.com | Analytical Standards | GC-Chemiluminescence |
Mitigation of Matrix Effects in Complex Analytical Samples
In analytical chemistry, the sample matrix refers to all the components of a sample other than the analyte of interest. In complex matrices, such as active pharmaceutical ingredients (APIs), drug product formulations, or biological fluids, these components can interfere with the analytical measurement of the target analyte, a phenomenon known as the "matrix effect." researchgate.net This interference can either suppress or enhance the analyte's signal in the detector (typically a mass spectrometer), leading to inaccurate quantification. researchgate.netpmda.go.jp
This compound is an ideal tool to overcome this challenge. As a deuterated analog of N-Nitrosomorpholine (NMOR), it is chemically identical to the analyte but has a different mass due to the replacement of four hydrogen atoms with deuterium. When a known quantity of NMOR-d4 is added to a sample at the beginning of the preparation procedure, it experiences the same physical and chemical processes—extraction, concentration, and potential signal interference—as the native NMOR.
Because the mass spectrometer can differentiate between the mass of NMOR and NMOR-d4, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains stable even if the absolute signals of both compounds are suppressed or enhanced by the matrix, thus correcting for analytical variability and ensuring accurate measurement. pmda.go.jp This technique is crucial for reliably quantifying trace levels of nitrosamines in diverse and complex samples. researchgate.net
| Analytical Approach | Sample Matrix | True Concentration (ng/mL) | Measured Concentration (ng/mL) | Apparent Recovery (%) | Conclusion |
|---|---|---|---|---|---|
| External Calibration (No Internal Standard) | Drug Product A (High Matrix Suppression) | 5.0 | 2.1 | 42% | Inaccurate quantification due to uncorrected matrix effects. |
| Internal Standard Calibration (with NMOR-d4) | Drug Product A (High Matrix Suppression) | 5.0 | 4.9 | 98% | Accurate quantification achieved by compensating for matrix suppression. |
| External Calibration (No Internal Standard) | Drug Product B (Low Matrix Effect) | 5.0 | 4.7 | 94% | Relatively accurate, but still shows minor deviation. |
| Internal Standard Calibration (with NMOR-d4) | Drug Product B (Low Matrix Effect) | 5.0 | 5.1 | 102% | High accuracy and reliability, correcting for even minor variations. |
Quality Assurance and Quality Control Applications in Analytical Chemistry
Beyond mitigating matrix effects, this compound is integral to broader quality assurance (QA) and quality control (QC) programs in analytical laboratories. Its use ensures the consistency, reliability, and defensibility of analytical data generated for nitrosamine testing.
Utilization of this compound in Method Transfer and Inter-laboratory Comparisons
Method transfer, the process of demonstrating that an analytical method developed in one laboratory can be successfully executed by another, is a critical step in pharmaceutical development and manufacturing. Likewise, inter-laboratory comparison studies are essential for standardizing analytical procedures across different regulatory or commercial testing sites. usp.org
In these scenarios, this compound acts as a constant. Variations in instrumentation, environmental conditions, or analyst technique can introduce biases in results between laboratories. By using an isotopically labeled internal standard, these variations can be normalized. usp.orgdntb.gov.ua If all participating laboratories use the same batch of NMOR-d4 and apply it consistently, the method's precision and reproducibility can be accurately assessed. A collaborative study involving multiple regulatory bodies, including the US FDA and Health Canada, highlighted the importance of standardized approaches to ensure consistency in nitrosamine measurements across different labs. usp.org This ensures that a method is robust and that the data generated by different facilities are comparable and reliable.
| Laboratory | Method | Measured Concentration (ppb) without Internal Standard | Measured Concentration (ppb) with NMOR-d4 Internal Standard | Inter-Lab %RSD |
|---|---|---|---|---|
| Lab A | LC-MS/MS | 15.2 | 12.1 | Without IS: 21.4% With IS: 2.9% |
| Lab B | LC-MS/MS | 10.8 | 12.5 | |
| Lab C | GC-MS/MS | 12.5 | 12.2 | |
| Lab D | LC-MS/MS | 17.9 | 12.6 |
Role in Compliance with Regulatory Analytical Guidelines for Nitrosamine Detection
Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidelines on the control of nitrosamine impurities in human drugs. nih.govfda.gov These guidelines mandate that manufacturers perform comprehensive risk assessments and, where a risk is identified, conduct confirmatory testing using validated analytical methods capable of detecting and quantifying nitrosamines at or below their acceptable intake (AI) limits. nih.govfda.gov
The use of isotopically labeled internal standards like this compound is a cornerstone of analytical methods designed to meet these regulatory expectations. pmda.go.jp The FDA's guidance, "Control of Nitrosamine Impurities in Human Drugs," and the United States Pharmacopeia (USP) General Chapter <1469> on nitrosamine impurities underscore the need for highly sensitive and selective techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). fda.govsigmaaldrich.com Incorporating an internal standard like NMOR-d4 into these methods is critical for their validation, as it demonstrates the method's accuracy, precision, and ability to overcome matrix effects—all of which are required elements for regulatory submission and compliance. pmda.go.jp This ensures the reliability of data used to confirm the safety and quality of pharmaceutical products. nih.gov
| Regulatory Body/Guideline | Key Requirement for Analytical Methods | Role of this compound |
|---|---|---|
| FDA - "Control of Nitrosamine Impurities in Human Drugs" | Confirmatory testing must be conducted using sensitive and appropriately validated methods. fda.gov | Serves as an internal standard to ensure method accuracy and precision during validation. |
| EMA - Nitrosamine Implementation Oversight Group (NIOG) | Methods must be sufficiently sensitive to quantify nitrosamines at or below the Acceptable Intake (AI) limit (typically in the ng range). pmda.go.jp | Enables accurate quantification at trace levels by correcting for signal loss or matrix interference. |
| ICH M7(R2) | Control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. fda.gov | Facilitates reliable quantification needed to ensure impurity levels are below the Threshold of Toxicological Concern (TTC). |
| USP General Chapter <1469> | Provides standardized procedures for nitrosamine analysis, often involving mass spectrometry. sigmaaldrich.com | Used as an internal standard in validated LC-MS and GC-MS methods to ensure data integrity and comparability. |
Mechanistic Investigations of N Nitrosomorpholine Metabolism and Genotoxicity Using Deuterium Labeling
Elucidation of N-Nitrosomorpholine Metabolic Pathways via Deuterium (B1214612) Tracing
The use of stable isotope labeling, particularly with deuterium, has been instrumental in elucidating the complex metabolic pathways of N-nitrosamines like N-nitrosomorpholine (NMOR). medchemexpress.com By strategically replacing hydrogen atoms with deuterium, researchers can trace the fate of the molecule in biological systems, identify key metabolic steps, and understand the mechanisms leading to its bioactivation and genotoxicity. The compound 3,3,5,5-tetradeutero-N-nitrosomorpholine, a deuterated analog of NMOR, has been central to these investigations. nih.govosti.gov
Alpha-hydroxylation, the enzymatic oxidation of the carbon atom adjacent (in the alpha-position) to the nitroso group, is a critical initial step in the metabolic activation of many nitrosamines. nih.govnih.gov Studies utilizing liver microsomes demonstrated that the alpha-hydroxylation of NMOR produces an unstable intermediate, α-hydroxy-N-nitrosomorpholine, which then decomposes. nih.govosti.govwikipedia.org This decomposition yields (2-hydroxyethoxy)acetaldehyde. nih.govosti.gov In vivo studies in F344 rats administered NMOR did not detect this aldehyde in the urine; instead, its oxidation product, (2-hydroxyethoxy)acetic acid, was identified, accounting for 16% of the dose. nih.govosti.gov
When the deuterated analog, 3,3,5,5-tetradeutero-N-nitrosomorpholine, was administered, the yield of the deuterated (2-hydroxyethoxy)acetic acid was significantly reduced to just 3.4% of the dose. nih.govosti.gov This marked decrease demonstrates that deuterium substitution at the alpha-positions significantly inhibits the rate of alpha-hydroxylation. nih.govosti.gov This finding provides strong evidence that alpha-hydroxylation is a primary pathway for NMOR bioactivation and that the cleavage of the carbon-hydrogen bond at this position is a crucial, rate-limiting step. nih.govosti.govnih.gov
In addition to alpha-hydroxylation, NMOR can also undergo metabolism at the beta-position (the carbon atom once removed from the nitroso group). nih.govosti.gov This metabolic route, known as beta-hydroxylation, results in the formation of N-nitroso(2-hydroxyethyl)glycine. nih.govosti.gov In studies with F344 rats, this metabolite accounted for 33% of the administered NMOR dose. nih.govosti.gov
Interestingly, when rats were treated with 3,3,5,5-tetradeutero-N-nitrosomorpholine, the urinary yield of the corresponding deuterated N-nitroso(2-hydroxyethyl)glycine was slightly increased to 37%. nih.govosti.gov This suggests that when the primary alpha-hydroxylation pathway is slowed by the deuterium isotope effect, the metabolic machinery may shift towards the alternative beta-hydroxylation pathway. nih.govosti.gov Other metabolites identified in urine for both the deuterated and non-deuterated compounds included N-nitrosodiethanolamine (12% yield in both cases). nih.govosti.gov
| Metabolite | Metabolic Pathway | NMOR | 3,3,5,5-tetradeutero-NMOR | Reference |
|---|---|---|---|---|
| (2-hydroxyethoxy)acetic acid | Alpha-Hydroxylation | 16.0% | 3.4% | nih.govosti.gov |
| N-nitroso(2-hydroxyethyl)glycine | Beta-Hydroxylation | 33.0% | 37.0% | nih.govosti.gov |
| N-nitrosodiethanolamine | Not Specified | 12.0% | 12.0% | nih.govosti.gov |
| Unchanged Compound | Excretion | 1.5% | 0.4% | nih.govosti.gov |
The metabolic activation of N-nitrosamines is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. scispace.comnih.gov These enzymes, located mainly in the liver, are responsible for the Phase I metabolism of a vast array of xenobiotics. mdpi.com Specifically, CYP enzymes catalyze the alpha-hydroxylation of NMOR, which is the key step initiating its conversion into a carcinogenic agent. nih.govwikipedia.org In vitro studies have confirmed that denitrosation of N-nitrosomorpholine is a cytochrome P-450-dependent process. nih.gov The unstable alpha-hydroxy-N-nitrosomorpholine generated by CYP action decomposes to form a reactive electrophile, a diazonium-containing aldehyde, which is capable of alkylating cellular macromolecules like DNA. wikipedia.org Different CYP isozymes can exhibit varying efficiencies in metabolizing different nitrosamines, which can influence organ-specific toxicity. nih.govscispace.com
The significant difference in the metabolic profile of N-nitrosomorpholine and its deuterated analog is a clear demonstration of a primary kinetic isotope effect. This effect occurs when the cleavage of a bond to a heavier isotope (like deuterium) is slower than the cleavage of a bond to a lighter isotope (like hydrogen). The C-D bond is stronger than the C-H bond, thus requiring more energy to break.
In the case of NMOR, the substitution of deuterium at the alpha-positions (3,3,5,5) slows the rate of C-H bond cleavage necessary for alpha-hydroxylation. nih.govosti.gov This results in a significant decrease in the formation of the alpha-hydroxylation product, (2-hydroxyethoxy)acetic acid. nih.govosti.gov This metabolic shift has profound biological consequences. Studies have shown that 3,3,5,5-tetradeutero-N-nitrosomorpholine is less carcinogenic and less mutagenic than its non-deuterated counterpart. nih.govosti.gov For instance, after activation by rat liver homogenate, N-nitrosomorpholine was found to be five times more mutagenic to Salmonella typhimurium TA1535 than the deuterated version. iaea.org This reduced biological activity directly correlates with the decreased rate of alpha-hydroxylation, confirming that this pathway is the rate-limiting step in the bioactivation of N-nitrosomorpholine to its ultimate carcinogenic form. nih.govosti.govnih.gov
Understanding DNA Adduct Formation and Repair Mechanisms
The genotoxicity of N-nitrosomorpholine stems from the ability of its metabolically-generated electrophiles to covalently bind to DNA, forming DNA adducts. wikipedia.org This process is considered a critical initiating event in chemical carcinogenesis. If these adducts are not removed by cellular DNA repair mechanisms before DNA replication, they can lead to miscoding and result in permanent mutations. nih.gov
Following the CYP-mediated alpha-hydroxylation of NMOR and subsequent decomposition, the resulting reactive species alkylate DNA bases at various nucleophilic sites. nih.govwikipedia.org Among the various DNA adducts formed, O6-alkylguanine adducts, such as O6-methylguanine (O6-MeG), are considered particularly critical in the carcinogenic process. nih.govhesiglobal.org O6-MeG is a miscoding lesion that can pair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. nih.gov
While N7-methylguanine is often the most abundant adduct, the O6-MeG adduct is considered to have greater mutagenic potential and may play a more significant role in carcinogenesis. oup.comnih.gov The formation and persistence of O6-alkylguanine in target tissues are closely linked to tumor induction. hesiglobal.org The quantification of these adducts in biological samples provides a direct measure of genotoxic damage and can be used to assess cancer risk. Studies on occupational exposure to nitrosamines have detected O6-MeG adducts in the peripheral blood lymphocytes of exposed workers, demonstrating a link between external exposure and a biologically effective dose capable of causing cancer-related damage. nih.gov
| DNA Adduct | Concentration Range (adducts/107 deoxyguanosine nucleosides) | Significance | Reference |
|---|---|---|---|
| N7-methylguanine (N7mdG) | 0.1 to 133.2 | Most abundant adduct, indicates exposure. | nih.gov |
| O6-methylguanine (O6mdG) | Non-detectable to 12.7 | Highly mutagenic, strongly implicated in carcinogenesis. | nih.gov |
Molecular Mechanisms of N-Nitrosomorpholine-Induced DNA Damage
The genotoxicity of N-Nitrosomorpholine is contingent upon its metabolic activation into a reactive electrophilic species that can covalently bind to cellular macromolecules, including DNA. This process is initiated by enzymatic α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver but also in other tissues such as the nasal mucosa. wikipedia.orgnih.gov This hydroxylation occurs at the carbon atom alpha to the N-nitroso group. The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a diazonium ion, which is a potent alkylating agent. wikipedia.org This electrophile then reacts with nucleophilic sites on DNA bases, forming various DNA adducts that are central to the mutagenic and carcinogenic effects of the compound. mdpi.com
The critical role of α-hydroxylation as the rate-limiting step in this activation pathway has been unequivocally demonstrated through studies using N-Nitrosomorpholine deuterated at the alpha positions (N-Nitrosomorpholine-3,3,5,5-d4). Research has shown that the carcinogenic potency of this deuterated analog is significantly reduced compared to its non-deuterated counterpart in animal models, including rats, hamsters, and mice. nih.govnih.gov This reduction in carcinogenicity is a direct consequence of the kinetic isotope effect; the enzymatic cleavage of the C-D bond at the alpha position is slower than the cleavage of the C-H bond, leading to a decreased rate of formation of the ultimate carcinogenic metabolite. nih.govnih.gov
Further evidence comes from in vitro mutagenicity assays. In a study using the Salmonella typhimurium TA1535 strain, N-Nitrosomorpholine activated by a rat liver homogenate was found to be five times more mutagenic than N-Nitrosomorpholine-3,3,5,5-d4. iaea.org This difference in mutagenic activity provides strong support for the primary kinetic isotope effect and confirms that α-hydroxylation is the crucial, rate-determining step for the metabolic activation of NMOR into a bacterial mutagen.
Role of Reactive Oxygen/Nitrogen Species in Genotoxicity
Studies have indicated that NMOR itself can lead to the formation of ROS/RNS, which can induce oxidative stress within the cell. nih.gov These reactive species can damage DNA directly through oxidation of DNA bases or by causing single- and double-strand breaks. This suggests a dual mechanism of genotoxicity for NMOR:
Direct Alkylation: Via the primary metabolic activation pathway.
Oxidative Damage: Through the generation of ROS/RNS. nih.gov
Toxicokinetic and Pharmacodynamic Studies with Deuterated Analogs
The use of deuterated analogs like N-Nitrosomorpholine-d4 is fundamental to understanding the relationship between the rate of metabolism (toxicokinetics) and the resulting biological effect (pharmacodynamics). The observed reduction in the carcinogenic potency of alpha-deuterated NMOR is a clear demonstration of how altering the toxicokinetics directly impacts its pharmacodynamic outcome. nih.govnih.gov
Studies in Sprague-Dawley rats using radiolabeled [14C]NMOR have shown that the non-metabolized compound is capable of passing freely through cellular membranes, resulting in a wide and even distribution throughout most tissues in the body. nih.gov However, a localization of metabolites is observed in tissues with high metabolic capacity, such as the liver and the nasal and esophageal mucosa, which are also the primary sites for tumor induction. nih.gov
A longer half-life of the parent compound (this compound) in the body.
A lower peak concentration of the reactive diazonium ion.
An altered profile of excreted metabolites, with a potentially higher proportion of the unmetabolized compound or metabolites from alternative, slower pathways.
This modulation of the absorption, distribution, metabolism, and excretion (ADME) profile due to deuterium substitution is the underlying cause of the reduced carcinogenicity observed in pharmacodynamic studies.
A variety of in vivo and in vitro models have been employed to assess the toxicological pathways of NMOR. The comparison of N-Nitrosomorpholine with this compound in these systems has been crucial for confirming the role of metabolic activation.
| Model Type | Specific Model | Key Findings |
| In Vivo | Rats (various strains) | NMOR induces tumors of the liver, kidney, nasal cavity, and esophagus. epa.govnih.gov Alpha-deuteration significantly reduces carcinogenic potency. nih.govnih.gov |
| Hamsters (Syrian, Chinese, European) | NMOR is a potent carcinogen, inducing tumors of the liver and respiratory tract. dnacih.com | |
| Mice | NMOR induces lung and liver tumors. dnacih.com | |
| In Vitro | Salmonella typhimurium (Ames Test) | NMOR is mutagenic after metabolic activation; this compound shows significantly lower mutagenicity. iaea.org |
| V79 Chinese Hamster lung cells | NMOR shows weak mutagenicity, partly independent of S9 activation. nih.gov | |
| Caco-2 human colon carcinoma cells | NMOR induces ROS/RNS generation. nih.gov | |
| HaCaT human keratinocyte cells | UVA-irradiated NMOR induces micronuclei formation without metabolic activation. nih.gov | |
| HepaRG human hepatoma cells | 3D spheroid models are highly sensitive to the genotoxicity of nitrosamines, showing DNA damage. fda.gov |
These models, when used in comparative studies with deuterated and non-deuterated analogs, allow researchers to confirm that the cleavage of the alpha C-H bond is the pivotal, rate-limiting event in the toxicological pathway leading to carcinogenesis. nih.govnih.gov
Biomarker Discovery and Validation for Exposure and Effect Monitoring
Effective monitoring of human exposure to carcinogens like NMOR relies on the identification and validation of specific biomarkers. For NMOR, a major urinary metabolite, N-Nitroso(2-hydroxyethyl)glycine , has been identified and quantified, serving as a reliable biomarker of exposure. researchgate.net A sensitive method allows for the detection of in vivo formation of, or exposure to, as little as 0.6 micrograms of NMOR in rats by measuring this metabolite in urine. researchgate.net
In this context, stable isotope-labeled internal standards are indispensable for the accurate and precise quantification of biomarkers in complex biological matrices like urine or blood. This compound and its corresponding deuterated metabolites are ideal internal standards for analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Their utility stems from the fact that they:
Behave nearly identically to the non-deuterated analyte during sample extraction, cleanup, and chromatographic separation.
Are easily distinguished from the non-deuterated analyte by the mass spectrometer due to their mass difference.
The use of a deuterated internal standard corrects for any loss of the analyte during sample processing and for variations in instrument response, thereby ensuring the high accuracy required for human biomonitoring studies and regulatory compliance.
Environmental Occurrence and Fate Research of N Nitrosomorpholine Supported by N Nitrosomorpholine D4
Environmental Monitoring and Detection Strategies for N-Nitrosomorpholine
The accurate detection and quantification of N-Nitrosomorpholine (NMOR) in complex environmental matrices are paramount for assessing exposure and understanding its environmental behavior. The development of sophisticated analytical methods has been crucial in this endeavor. A key strategy to ensure accuracy and precision is the use of isotope dilution analysis, where a deuterated internal standard, such as N-Nitrosomorpholine-d4 or N-Nitrosomorpholine-d8, is introduced into the sample at the beginning of the analytical process. nih.govmedchemexpress.comisotope.com This approach allows for the correction of analyte losses that may occur during sample extraction, concentration, and instrumental analysis, thereby providing more reliable quantitative data. nih.gov
Analytical techniques commonly employed for the detection of NMOR include gas chromatography (GC) combined with a Thermal Energy Analyzer (TEA), which is highly selective for nitrosamines, or mass spectrometry (MS). osha.gov Methods such as GC coupled with tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (GC/HRMS) offer high sensitivity and selectivity. nih.govnih.gov For water samples, solid-phase extraction (SPE) is a common pre-concentration step to isolate nitrosamines from the aqueous matrix before instrumental analysis. nih.govnih.govnih.govnih.gov The combination of SPE with isotope dilution GC-MS/MS allows for the achievement of very low method detection limits, often in the nanogram per liter (ng/L) range. nih.govnih.gov
Occurrence in Aquatic Systems (e.g., Drinking Water, Wastewater)
N-Nitrosomorpholine has been identified as a contaminant in various aquatic environments, including drinking water and wastewater. Its presence is often linked to industrial discharges and disinfection processes at water and wastewater treatment plants. restek.comresearchgate.net
Wastewater treatment plants (WWTPs) have been identified as significant sources of NMOR. researchgate.netresearchgate.net Studies have detected NMOR in both the influent and effluent of WWTPs, with concentrations in effluents sometimes reaching hundreds of ng/L. nih.govnih.govresearchgate.net For instance, one study found NMOR concentrations ranging from 26.4 to 171 ng/L in the discharge from a specific STP. researchgate.net Another analysis of samples from two wastewater treatment plants showed NMOR to be one of the most abundant nitrosamines, with concentrations between 3 and 22 ng/L. nih.gov The formation of NMOR within the sewage system, even before reaching the treatment plant, has been suggested as a possible mechanism. researchgate.netresearchgate.net
The presence of NMOR in wastewater effluent is a concern for downstream drinking water supplies. While drinking water treatment processes can reduce its concentration, NMOR has been detected in finished drinking water. One study applying a sensitive analytical method detected NMOR at 1 ng/L in drinking water samples. nih.gov Another investigation of a drinking water treatment plant found NMOR concentrations ranging from not detected to 28.6 ng/L in various stages of treatment. nih.gov
The table below summarizes the detected concentrations of N-Nitrosomorpholine in various aquatic systems as reported in several studies.
| Water Source | Concentration Range (ng/L) | Key Findings |
| Drinking Water | 1 - 28.6 | Detected in finished water, though often at low ng/L levels. nih.govnih.gov |
| Wastewater Effluent | 3 - 730.2 | Frequently detected, sometimes at high concentrations, identifying WWTPs as a primary source. nih.govnih.govresearchgate.net |
| Reservoir Water (Chlorinated) | 20.3 | Found in reservoir water post-chlorination. nih.gov |
Presence in Other Environmental Compartments (e.g., Tobacco Products, Rubber)
Beyond aquatic systems, N-Nitrosomorpholine has been detected in other environmental compartments, notably in tobacco products and within the rubber industry.
The rubber and tire industry is another significant source of NMOR exposure. wikipedia.orgnih.govcdc.gov Morpholine (B109124) derivatives are used as vulcanization accelerators in rubber manufacturing. wikipedia.orgnih.gov These precursors can react with nitrosating agents present during the production process to form NMOR. nih.gov Air monitoring in rubber factories has consistently detected NMOR, with concentrations varying widely from 0.1 to 380 micrograms per cubic meter (µg/m³). nih.gov The compound has been found in the air of tire chemical plants, aircraft tire factories, and even in soil and wastewater samples taken from these industrial sites. cdc.govdnacih.com
The following table presents findings on NMOR concentrations in these specific environmental compartments.
| Compartment | Concentration Range | Context |
| Snuff Tobacco | 20 - 70 p.p.b. (ng/g) | Detected in several popular brands; linked to morpholine in packaging. nih.gov |
| Rubber Industry Air | 0.1 - 380 µg/m³ | Found in various production areas, with mean concentrations often in the 1-10 µg/m³ range. nih.gov |
| Tire Factory Air | 0.07 - 5.1 µg/m³ | Detected at various sites within a tire chemical plant. cdc.govdnacih.com |
Elucidation of Environmental Formation Mechanisms of N-Nitrosomorpholine
Understanding the formation pathways of N-Nitrosomorpholine is crucial for developing effective mitigation strategies. Research indicates that NMOR is not typically produced intentionally for commercial use but is formed as a byproduct from the nitrosation of its precursor, morpholine. wikipedia.orgca.gov Morpholine is an industrial chemical used in various applications, including as a corrosion inhibitor in boiler water, an emulsifier for waxes and polishes, and as a chemical intermediate in the synthesis of rubber accelerators. researchgate.netdnacih.com
The fundamental reaction involves morpholine reacting with a nitrosating agent. Common nitrosating agents in the environment include nitrite (B80452) (NO₂⁻) under acidic conditions, nitrogen oxides (e.g., NO₂, N₂O₃, N₂O₄), and certain organic nitroso compounds. nih.govnih.gov
In aquatic environments, particularly in wastewater, the presence of morpholine and nitrite can lead to the formation of NMOR. researchgate.netresearchgate.net Studies suggest that this nitrosation can be catalyzed by other substances, such as formaldehyde, which may be present in raw sewage. researchgate.netresearchgate.net This indicates that significant NMOR formation can occur prior to the disinfection stage in a wastewater treatment plant. researchgate.net
In the rubber industry, the formation of NMOR is linked to the use of morpholine-based vulcanization accelerators and the presence of nitrosating agents like diphenylnitrosamine or nitrous gases in the production environment. nih.gov
Furthermore, in vivo formation of NMOR has been demonstrated in animal studies. nih.govresearchgate.net The administration of morpholine and nitrite to rats resulted in the formation of NMOR, which was detected through the analysis of its urinary metabolites. researchgate.net Similarly, exposing mice to morpholine and then to nitrogen dioxide gas led to the in vivo synthesis of NMOR. nih.gov These findings highlight the potential for endogenous formation of this carcinogen following exposure to its precursors.
Investigations into Environmental Fate and Degradation Pathways
The environmental persistence of N-Nitrosomorpholine is determined by its susceptibility to various transformation and degradation processes. Research has focused on both abiotic and biotic pathways that can lead to its breakdown. The use of deuterated NMOR, such as 3,3,5,5-tetradeutero-N-nitrosomorpholine, has been valuable in metabolic studies to elucidate these pathways and understand the mechanisms of its biological effects. nih.gov
Photolytic and Other Abiotic Transformation Processes
N-Nitrosomorpholine is susceptible to degradation by ultraviolet (UV) light, a process known as photolysis. tulane.eduresearchgate.net This is a significant abiotic degradation pathway, particularly in sunlit surface waters. Studies have shown that NMOR attenuates significantly in rivers during the daytime, which is attributed to photolytic degradation. researchgate.netresearchgate.net
UV treatment is also a key technology in advanced water treatment processes for potable reuse. tulane.eduresearchgate.net Bench-scale experiments have demonstrated the effectiveness of UV irradiation for NMOR removal. At a UV fluence dose of 325 mJ/cm², 90% of the initial NMOR was degraded. tulane.eduresearchgate.net The primary mechanism of UV photolysis for nitrosamines involves the cleavage of the N-N bond. nih.gov In the case of NMOR, this process can lead to the formation of morpholine and nitrate/nitrite as byproducts. researchgate.net Recent studies have also explored the use of photocatalysis, using nanocatalysts like TiO₂-ZnO, which can achieve high degradation efficiency (e.g., 96%) under sunlight, highlighting a promising technology for water purification. niscpr.res.in
Biotransformation and Biodegradation in Natural Systems
The biotransformation of N-Nitrosomorpholine has been investigated primarily through in vivo metabolic studies in animals. These studies are crucial for understanding its carcinogenic mechanism and can provide insights into its potential biodegradation in the environment.
Research in rats has shown that NMOR undergoes metabolic activation, primarily through α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. nih.gov This process is considered the key step in its activation to a carcinogenic agent. A comparative study using N-nitrosomorpholine and 3,3,5,5-tetradeutero-N-nitrosomorpholine demonstrated that the deuterated compound, which is less carcinogenic, showed a decreased extent of α-hydroxylation. nih.gov This finding supports the hypothesis that α-hydroxylation is the critical activation mechanism.
The major urinary metabolite identified in rats administered NMOR was (2-hydroxyethoxy)acetic acid, resulting from α-hydroxylation. nih.gov Other metabolites, such as N-nitroso(2-hydroxyethyl)glycine (from β-hydroxylation) and N-nitrosodiethanolamine, were also identified. researchgate.netnih.gov The identification of these metabolites provides a basis for monitoring NMOR exposure and its biological processing. While these studies focus on mammalian metabolism, they suggest that microbial enzymatic systems in natural environments could potentially carry out similar oxidative attacks on the NMOR molecule, leading to its biodegradation. However, data on the stability of NMOR during conventional biological wastewater treatment suggests that it is not readily biodegradable under those conditions. researchgate.netresearchgate.net
Methodologies for Environmental Exposure Assessment
The determination of N-Nitrosomorpholine in environmental samples necessitates sophisticated analytical techniques capable of detecting trace levels of the compound. The use of isotope dilution mass spectrometry, incorporating this compound, is a cornerstone of modern analytical approaches for NMOR. This technique corrects for the loss of analyte during sample preparation and analysis, thereby improving the accuracy of the results.
Analysis in Aqueous Matrices
For the analysis of NMOR in water samples, such as drinking water and municipal effluent, a common and robust method involves solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS). dnacih.comnih.govresearchgate.net In this procedure, a known amount of NMOR-d4 is added to the water sample before extraction. The sample is then passed through a solid-phase material, which retains the NMOR and NMOR-d4. Subsequently, these compounds are eluted from the SPE cartridge with a solvent, concentrated, and then analyzed by GC-MS/MS.
The use of a direct isotope analogue like NMOR-d4 allows for accurate quantification by accounting for any variability that may occur during sample processing, extraction, and instrumental analysis. dnacih.comnih.gov This isotope dilution approach has been successfully applied to the determination of a range of N-nitrosamines, including NMOR, in various aqueous matrices. dnacih.comnih.gov Method detection limits (MDLs) for NMOR in water have been reported in the range of 0.4 to 4 nanograms per liter (ng/L), demonstrating the high sensitivity of these methods. dnacih.comnih.gov
A study utilizing automated SPE coupled with isotope dilution gas chromatography/high-resolution mass spectrometry (GC/HRMS) for the analysis of nine nitrosamines, including NMOR, in water samples reported method detection limits ranging from 0.08 to 1.7 ng/L. nih.gov This method demonstrated good trueness (80-120%) and method precision (<15%). nih.gov Research on the occurrence of NMOR in potable reuse systems in the United States found that out of twelve wastewater effluents collected, NMOR was detected in eleven, with an average concentration of 20 ± 18 ng/L. nih.gov
| Analytical Method | Matrix | Detection Limit (ng/L) | Key Findings/Notes |
|---|---|---|---|
| SPE-GC-MS/MS | Drinking Water, Municipal Effluent | 0.4 - 4 | Utilizes this compound for isotope dilution to ensure accurate quantification. dnacih.comnih.gov |
| Automated SPE-GC/HRMS | Water Samples | 0.08 - 1.7 | Method demonstrated high trueness (80-120%) and precision (<15%). nih.gov |
| Not Specified | Wastewater Effluents (U.S.) | Not Specified | Average concentration of 20 ± 18 ng/L found in 11 of 12 samples. nih.gov |
Analysis in Air
Historically, the assessment of NMOR in workplace air has been conducted using methods developed by agencies such as the Occupational Safety and Health Administration (OSHA). One such withdrawn method involved the collection of air samples using two adsorbent tubes in series. osha.gov The first tube contained Polar Partition and the second contained Florisil, with both adsorbents coated with ascorbic acid to prevent artifactual formation of nitrosamines. dnacih.comosha.gov
After sample collection, the NMOR was desorbed from the tubes using a mixture of methylene (B1212753) chloride and methanol. dnacih.comosha.gov The subsequent analysis was performed by gas chromatography with a Thermal Energy Analyzer (TEA), a detector that is highly selective for nitrosamines. dnacih.com This method provided a reliable quantitation limit of 0.6 µg/m³ and a detection limit of 0.4 µg/m³. osha.gov The average recovery of NMOR from the adsorbent tubes was high, with 98.7% from Polar Partition tubes and 96.8% from Florisil tubes. osha.gov Although this specific OSHA method is no longer in use, the principles of adsorbent trapping followed by solvent desorption and selective detection remain relevant in air monitoring for nitrosamines.
| Parameter | Value | Notes |
|---|---|---|
| Sampling Media | Polar Partition and Florisil adsorbent tubes (coated with ascorbic acid) | Two tubes used in series to ensure capture of the analyte. dnacih.comosha.gov |
| Analytical Technique | Gas Chromatography with Thermal Energy Analyzer (GC-TEA) | TEA provides high selectivity for nitrosamines. dnacih.com |
| Detection Limit | 0.4 µg/m³ (84 ppt) | Represents the lowest concentration that can be reliably detected. osha.gov |
| Reliable Quantitation Limit | 0.6 µg/m³ (116 ppt) | The smallest amount that can be quantified with a high degree of confidence. osha.gov |
| Average Recovery (Polar Partition) | 98.7% | Demonstrates the efficiency of the desorption process. osha.gov |
| Average Recovery (Florisil) | 96.8% | Indicates efficient recovery from the backup adsorbent. osha.gov |
Applications of N Nitrosomorpholine D4 in Pharmaceutical and Food Safety Research
Impurity Profiling and Quantification in Pharmaceutical Products
The detection of nitrosamine (B1359907) impurities in medications has become a significant focus for global regulatory agencies and pharmaceutical manufacturers. europa.eusciex.com Highly sensitive and specific analytical methods are required to detect and quantify these impurities at trace levels. acs.orgnih.gov Isotopically labeled standards, such as N-Nitrosomorpholine-d4, are indispensable in these analytical workflows for the accurate quantification of NMOR. researchgate.net Techniques like LC-MS/MS are frequently employed for this purpose, offering the necessary sensitivity to meet stringent regulatory limits. semanticscholar.orgnih.gov
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of nitrosamine impurities in human drugs. europa.eukhlaw.comgmp-compliance.org These guidelines mandate that pharmaceutical manufacturers conduct comprehensive risk assessments to evaluate the potential for nitrosamine formation in their products and processes. gmp-compliance.orgfda.gov If a risk is identified, confirmatory testing using validated analytical methods is required. fda.gov
The FDA has set recommended acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety. khlaw.comfda.gov These limits are based on a negligible cancer risk associated with lifetime exposure. fda.gov Adherence to these limits is a critical aspect of regulatory compliance.
Table 1: Examples of FDA Recommended Acceptable Intake (AI) Limits for Certain Nitrosamine Impurities
| Nitrosamine Impurity | Abbreviation | Recommended AI Limit (ng/day) |
|---|---|---|
| N-nitrosodimethylamine | NDMA | 96 |
| N-nitrosodiethylamine | NDEA | 26.5 |
| N-nitrosodiisopropylamine | NDIPA | 26.5 |
| N-nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 |
| N-nitrosodibutylamine | NDBA | 26.5 |
This table presents a selection of AI limits and is not exhaustive. Limits are subject to updates by regulatory agencies. khlaw.comfda.gov
Risk assessment involves a thorough evaluation of the manufacturing process, including the starting materials, reagents, solvents, and potential degradation pathways that could lead to the formation of nitrosamines. gmp-compliance.org
Understanding how nitrosamine impurities form is crucial for developing effective control strategies. acs.org The formation of nitrosamines, including NMOR, requires the presence of a nitrosating agent and a vulnerable secondary or tertiary amine under specific conditions, often acidic. acs.orgbiology-journal.org The amine precursor for NMOR is morpholine (B109124). wikipedia.orgresearchgate.net
Investigations into formation mechanisms focus on identifying the sources of these precursors within the drug manufacturing process. gmp-compliance.org Potential sources can include contaminated raw materials, the use of certain solvents or reagents, and specific process conditions. acs.orggmp-compliance.org For instance, sodium nitrite (B80452), a common reagent, can act as a potent nitrosating agent. acs.org Solvents like N,N-dimethylformamide (DMF) can degrade to form secondary amines, which can then react to form nitrosamines. acs.org
Table 2: Potential Sources of Precursors for Nitrosamine Formation in Pharmaceutical Manufacturing
| Precursor Type | Potential Sources |
|---|---|
| Nitrosating Agents | Residual nitrites in raw materials or excipients; reagents like sodium nitrite; nitrogen oxides from the environment. acs.org |
| Vulnerable Amines | Degradation of the active pharmaceutical ingredient (API) itself; impurities in starting materials; degradation of solvents (e.g., DMF, N-methyl pyrrolidone); use of amine-based catalysts or reagents. acs.orggmp-compliance.org |
By using analytical methods that employ standards like this compound, researchers can accurately measure the impact of different process parameters on the formation of NMOR, leading to the development of optimized and controlled manufacturing processes that minimize or prevent the formation of this impurity. nih.gov
Analysis of N-Nitrosomorpholine as a Food Contaminant
N-Nitrosomorpholine (NMOR) can be present in various food products, arising from the reaction of its precursors, morpholine and a nitrosating agent, during processing, storage, or even endogenous formation in the body after consumption. wikipedia.orgresearchgate.netnih.gov Accurate quantification of NMOR in complex food matrices is essential for assessing dietary exposure and ensuring food safety. food.gov.uk Analytical methods, often utilizing GC-MS or LC-MS/MS with isotopically labeled internal standards like NMOR-d4, are employed to achieve the necessary sensitivity and selectivity for reliable detection in food samples. researchgate.netresearchgate.net
The primary amine precursor for NMOR formation in food is morpholine. researchgate.net Morpholine can be introduced into the food supply through various means, a notable one being its use as a component (morpholine oleate) in waxes applied to fruits and vegetables to preserve freshness. wikipedia.orgresearchgate.net The nitrosating agents are typically nitrites or nitrates, which are naturally present in many foods (especially leafy green vegetables) or added as preservatives, particularly in cured meats. nih.gov
Research has shown that under acidic conditions, such as those in the human stomach, ingested morpholine can react with nitrites from the diet to form NMOR endogenously. wikipedia.orgnih.gov
Table 3: Precursors of N-Nitrosomorpholine (NMOR) in the Food Chain and Potential Prevention Strategies
| Precursor | Common Sources | Prevention/Mitigation Strategies |
|---|---|---|
| Morpholine | Waxes on fresh produce; food packaging materials; boiler water additive that can carry over into steam used in food processing. wikipedia.orgresearchgate.netresearchgate.net | Use of morpholine-free waxes and packaging materials; monitoring and controlling boiler water additives. |
| Nitrites/Nitrates | Curing agents in processed meats; naturally occurring in vegetables (e.g., spinach, lettuce); drinking water. nih.gov | Reducing the amount of nitrite used in food preservation; incorporating nitrosation inhibitors into food products. dss.go.thepa.gov |
Prevention strategies focus on limiting the presence of one or both precursors. This can involve finding alternatives to morpholine-containing waxes or reducing the levels of nitrites added to foods. researchgate.net Additionally, certain substances have been shown to inhibit the nitrosation reaction. epa.gov For example, ascorbic acid (Vitamin C) is known to effectively block the formation of nitrosamines by converting nitrosating agents into nitric oxide, and it is often added to cured meat products for this reason. dss.go.thbohrium.com Studies have demonstrated that fresh and processed tomatoes, rich in ascorbic acid and other phytochemicals, can inhibit the in vitro formation of NMOR. dss.go.th
Research Challenges and Future Directions for N Nitrosomorpholine D4 Studies
Advancements in Analytical Sensitivity and Specificity for Trace Analysis
The detection of N-nitrosamines at trace levels, often in the parts-per-billion (ppb) range, is a significant analytical challenge due to their potent carcinogenicity. theanalyticalscientist.com Regulatory bodies worldwide have established stringent limits for nitrosamine (B1359907) impurities in pharmaceuticals, food, and consumer products, necessitating highly sensitive and specific analytical methods. anchem.plresearchgate.net The primary challenge lies in achieving low limits of detection (LOD) and quantification (LOQ) to meet these regulatory requirements. sepscience.comnih.gov
Future advancements are focused on enhancing the capabilities of current analytical platforms. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are at the forefront of trace analysis. anchem.plnih.gov High-resolution mass spectrometry (HRAM), particularly with Orbitrap technology, is recommended to eliminate false-positive results that can occur with unit mass resolution instruments, especially when interfering compounds are not chromatographically separated. thermofisher.cn The use of N-Nitrosomorpholine-d4 as an internal standard is crucial in these advanced methods. It mimics the chemical behavior of the non-labeled NMOR during sample preparation and analysis, correcting for variations in instrument response and extraction efficiency, thus ensuring the accuracy and reliability of quantification at ultra-trace concentrations. dnacih.com
Ongoing research aims to develop methods with even greater sensitivity and robustness. This includes optimizing ionization sources, which can otherwise lead to an underestimation of nitrosamine levels, and refining chromatographic separations to resolve target analytes from isobaric interferences. chromatographyonline.com The development of new reference materials and isotopically labeled standards like NMOR-d4 remains a key area for supporting these next-generation analytical methods.
Addressing Complex Matrix Interferences in Diverse Sample Types
Analyzing N-nitrosamines in diverse and complex matrices such as active pharmaceutical ingredients (APIs), drug products, food, and environmental samples presents a significant hurdle. sepscience.comsciex.jp The sample matrix can contain compounds that interfere with the ionization and detection of the target analyte, a phenomenon known as the matrix effect. usp.org This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. theanalyticalscientist.com
The complexity of pharmaceutical formulations, for instance, can hinder analyte detection and recovery. theanalyticalscientist.comsepscience.com Similarly, food and environmental samples contain a multitude of components that can co-elute with the target nitrosamine, complicating analysis. sciex.jp Addressing these interferences requires meticulous method development, including sophisticated sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and isolate the analyte of interest. usp.org
The use of an isotopically labeled internal standard like this compound is a cornerstone strategy to compensate for matrix effects. usp.org Since NMOR-d4 has nearly identical physicochemical properties to NMOR, it is affected by the matrix in the same way. By comparing the signal of the analyte to the signal of the known concentration of the internal standard, accurate quantification can be achieved despite matrix-induced variations. Future research will focus on developing more universal sample preparation protocols that are effective across a wide range of matrices and on exploring advanced chromatographic techniques to better separate analytes from interfering matrix components. usp.orgsepscience.com
Integration of Multi-Omics Approaches in Toxicological Research
Understanding the toxicological impact of N-Nitrosomorpholine requires a deep dive into its interaction with biological systems. Multi-omics approaches, which include genomics, proteomics, and metabolomics, offer a powerful toolkit for elucidating the mechanisms of toxicity. Toxicogenomic analysis, for example, has been used to study the changes in gene expression in rat livers induced by N-nitrosomorpholine, helping to identify early biomarkers of hepatocarcinogenesis. iaea.orgdntb.gov.ua
In such studies, proteomics can identify alterations in protein expression and post-translational modifications, while metabolomics can reveal changes in metabolic pathways. iaea.org The integration of these datasets provides a comprehensive, systems-level view of the biological response to NMOR exposure.
The role of this compound in this context is to support the accurate measurement of NMOR concentrations in test systems and biological samples. This precise quantification is essential for establishing clear dose-response relationships and for anchoring the multi-omics data to specific exposure levels. Future toxicological research will increasingly rely on these integrated approaches to build a more complete picture of NMOR-induced toxicity and to identify sensitive biomarkers for risk assessment.
Development of Predictive Models for N-Nitrosamine Formation and Bioactivity
Predicting the potential for N-nitrosamine formation and understanding its biological activity are key to proactive risk management. nih.gov Researchers are developing various predictive models to achieve this.
Formation Models: Kinetic models are being developed to predict the rate of N-nitrosamine formation under different conditions, such as varying pH, temperature, and precursor concentrations. dtu.dkrsc.org In silico software is also used to predict degradation pathways of pharmaceuticals that could lead to the formation of N-nitrosamines. nih.gov
Bioactivity Models: Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the mutagenic and carcinogenic potential of nitrosamines based on their chemical structure. nih.govresolvemass.ca These models help in prioritizing nitrosamines for further toxicological testing and in setting acceptable intake limits for newly identified impurities.
Expanding the Mechanistic Understanding of Nitrosamine-Induced Carcinogenesis
N-nitrosamines, including NMOR, are not directly carcinogenic but require metabolic activation to exert their toxic effects. nih.gov A central aspect of nitrosamine research is to unravel the detailed mechanisms underlying their carcinogenicity. jchr.org
The primary pathway involves the oxidation of nitrosamines by cytochrome P450 (CYP) enzymes, particularly in the liver. nih.govhesiglobal.org This metabolic activation generates highly reactive electrophilic intermediates, such as alkyl diazonium ions. researchgate.net These reactive species can then bind to cellular macromolecules, most importantly DNA, to form DNA adducts. jchr.orgresearchgate.net If these DNA adducts are not repaired by the cell's repair mechanisms, they can lead to mutations during DNA replication, which is a critical initiating event in carcinogenesis. researchgate.net N-Nitrosomorpholine is known to be a potent liver carcinogen in animal studies, inducing tumors through these genotoxic mechanisms. nih.govnih.gov
While this general mechanism is well-established, many details remain under investigation. Future research aims to identify the specific CYP enzymes involved in the activation of different nitrosamines, characterize the full spectrum of DNA adducts formed, and understand the factors that influence the efficiency of DNA repair. Studies also explore competing metabolic pathways, such as denitrosation, which can act as a detoxification route. hesiglobal.orgnih.gov Precise quantification of the parent compound and its metabolites, facilitated by standards like NMOR-d4, is fundamental to these mechanistic studies.
Contributions to Regulatory Science and Public Health Policy Development
The detection of N-nitrosamine impurities in common medications since 2018 has prompted significant regulatory action worldwide. selectscience.neteuropa.eu Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines for the control of nitrosamine impurities in human drugs. artixio.comeuropa.eu These guidelines require pharmaceutical manufacturers to conduct comprehensive risk assessments, perform confirmatory testing, and implement mitigation strategies to control nitrosamine levels. thefdalawblog.com
Reliable and validated analytical methods are the foundation of these regulatory efforts. The data generated from these methods inform the setting of acceptable intake (AI) limits for various nitrosamines, based on their carcinogenic potency. uliege.befda.gov this compound plays a crucial role by enabling the accurate and precise measurement of NMOR, ensuring that the data submitted to regulatory agencies is reliable for risk assessment and compliance verification. accustandard.com
Future contributions to regulatory science will involve the development of harmonized analytical methods and standards across different regions to ensure consistent global standards. selectscience.net There is also a continuous need to evaluate the carcinogenic potency of new and less-studied nitrosamines to establish science-based AI limits. uliege.be The ongoing research, supported by high-quality analytical science, will continue to shape public health policies aimed at minimizing consumer exposure to these harmful compounds. researchgate.netoajmr.com
Q & A
Q. What analytical techniques are recommended for confirming the identity and purity of N-Nitrosomorpholine-d4?
High-resolution mass spectrometry (HR-MS) should be used to verify the molecular ion ([M+H]⁺ m/z 120.09 for the deuterated form) and isotopic patterns indicative of deuterium substitution. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with deuterated positions showing no proton signals. Purity assessment requires reverse-phase HPLC with UV detection (230–240 nm) using C18 columns and acetonitrile/water gradients. Cross-validation with certified reference materials (CRMs) is critical .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Conduct all procedures in a fume hood (≥100 fpm face velocity) to prevent aerosol exposure. Use nitrile gloves (0.11 mm thickness), chemical splash goggles, and flame-resistant lab coats. Store aliquots in amber glass vials at 2–8°C under inert gas (argon/nitrogen). Weekly integrity checks via visual inspection and headspace GC-MS can detect decomposition products like morpholine or nitric oxide .
Q. How should researchers validate the stability of this compound under different storage conditions?
Perform accelerated stability studies by storing samples at 25°C, 40°C, and 60°C for 1–6 months. Analyze degradation using HPLC-UV and LC-MS/MS to quantify parent compound loss and identify degradants. Compare results against controls stored at –20°C. Establish expiration dates based on Arrhenius kinetics modeling .
Advanced Research Questions
Q. How can contradictory results in this compound quantification across analytical platforms be resolved?
Cross-validate methods using orthogonal techniques:
- LC-MS/MS with deuterated internal standards for matrix effects correction.
- GC-ECD for volatile derivatives (e.g., trimethylsilylation).
- Immunoassays (e.g., ELISA) for cross-comparison. Include spike-and-recovery experiments (80–120% acceptance range) and assess inter-laboratory reproducibility .
Q. What experimental design considerations are critical for studying this compound’s synergistic effects with co-carcinogens?
Use factorial designs with Sprague-Dawley rats (n=30/group) to test combinations (e.g., NNM-d4 + ethanol or 2-AAF). Administer NNM-d4 orally (12 mg/L in water for 8 weeks) followed by co-carcinogen exposure. Sacrifice cohorts at 16, 28, and 52 weeks for histopathology. Measure biomarkers (e.g., ornithine decarboxylase activity) and perform morphometric analysis of GST-P⁺ foci. Include controls for individual agents and vehicle .
Q. What mechanisms explain ethanol’s enhancement of this compound hepatocarcinogenesis?
Ethanol increases cytochrome P450 2E1 activity, enhancing metabolic activation of NNM-d4 to genotoxic intermediates. It also elevates oxidative stress (8-OHdG levels) and cell proliferation (BrdU labeling index) in preneoplastic lesions. Experimental models show that ethanol administered during NNM-d4 exposure amplifies ODC activity and GST-P⁺ foci density, while post-treatment ethanol has minimal effects .
Q. How do enzyme-altered foci phenotypes predict hepatocarcinogenesis progression with NNM-d4 exposure?
Phenotypes are classified by histochemical markers:
- γ-Glutamyltransferase (γ-GT)⁺ foci : Early-stage lesions with high progression risk.
- Glucose-6-phosphate dehydrogenase (G6PDH)⁺ foci : Associated with stabilized preneoplastic states. Quantify foci number, size, and phenotypic heterogeneity using image analysis software. Correlate findings with tumor incidence in longitudinal studies .
Q. What strategies mitigate this compound formation during drug synthesis?
- Use nitrite scavengers (ascorbic acid, α-tocopherol) in reaction mixtures.
- Control pH (<3 or >8) to inhibit nitrosation.
- Monitor intermediates via inline PAT tools (e.g., Raman spectroscopy).
- Apply QbD principles to optimize reaction parameters (temperature, solvent polarity) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
